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Mono(1-ethylpentyl) Phthalate

Cat. No.: B13405399
M. Wt: 264.32 g/mol
InChI Key: XAOCBRPWPVRHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mono(1-ethylpentyl) Phthalate is a phthalate monoester metabolite of interest in environmental health and toxicology research. Phthalates are a class of industrial chemicals widely used as plasticizers to make polyvinyl chloride (PVC) plastics flexible and are also found in a range of consumer products . Upon exposure, phthalate diesters are rapidly metabolized in the body into their respective monoester metabolites, such as this compound, which are key biomarkers for assessing human exposure . Researchers investigate these metabolites to understand the mechanisms of phthalate-induced biological effects. Studies suggest that phthalates can act as endocrine-disrupting chemicals (EDCs) by interfering with the hypothalamic-pituitary-gonadal (HPG) axis, altering the release of hypothalamic, pituitary, and peripheral hormones, and disrupting normal reproductive system functions . At an intracellular level, phthalates and their metabolites may interact with nuclear receptors, including peroxisome proliferator-activated receptors (PPARs) and estrogen receptors, and modulate gene expression and intracellular signaling pathways associated with reproduction and metabolism . Epidemiological and experimental studies have linked phthalate exposure to various adverse health outcomes, making reference standards like this compound essential for analytical method development, exposure biomonitoring studies, and investigating the toxicological profile of plasticizers in laboratory settings . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O4 B13405399 Mono(1-ethylpentyl) Phthalate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

2-heptan-3-yloxycarbonylbenzoic acid

InChI

InChI=1S/C15H20O4/c1-3-5-8-11(4-2)19-15(18)13-10-7-6-9-12(13)14(16)17/h6-7,9-11H,3-5,8H2,1-2H3,(H,16,17)

InChI Key

XAOCBRPWPVRHSP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Formation and Biotransformation Pathways of Mono 1 Ethylpentyl Phthalate

Primary Hydrolysis of Parent Phthalate (B1215562) Diesters to Monoesters

The initial and obligatory step in the metabolism of phthalate diesters, such as di(1-ethylpentyl) phthalate, is the hydrolysis of one of the two ester bonds. oup.com This reaction cleaves one of the alcohol side chains, resulting in the formation of the corresponding phthalate monoester—in this case, Mono(1-ethylpentyl) Phthalate—and an alcohol (1-ethylpentanol). core.ac.ukresearchgate.net This conversion is a crucial activation step, as the resulting monoesters are often considered the primary toxicologically active metabolites. industrialchemicals.gov.au

This metabolic process, known as Phase I metabolism, transforms the lipophilic parent diester into a more water-soluble monoester. mdpi.comnih.gov While low-molecular-weight (LMW) phthalates may be excreted directly after this step, high-molecular-weight (HMW) phthalates like di(1-ethylpentyl) phthalate typically undergo further metabolic changes. e-apem.orgresearchgate.net The hydrolysis can occur in various tissues, including the intestine, liver, and blood, following exposure through ingestion, inhalation, or dermal contact. scope-journal.cominchem.org Studies have even demonstrated that diesters can be metabolized to their monoester forms by enzymes present in human saliva. researchgate.net

Enzymatic Mechanisms Governing this compound Formation

The formation of this compound from its parent diester is not a spontaneous chemical reaction but is catalyzed by a range of non-specific enzymes. nih.gov Several classes of hydrolases, particularly esterases and lipases, are responsible for this biotransformation. mdpi.comresearchgate.netresearchgate.net

Research has identified several specific enzymes capable of hydrolyzing phthalate diesters:

Carboxylesterases: These enzymes, found in the liver and intestines, play a significant role in the hydrolysis of various xenobiotic esters, including phthalates. jst.go.jp

Pancreatic Lipase: This digestive enzyme has been shown to rapidly hydrolyze di(2-ethylhexyl) phthalate (DEHP), a structurally similar HMW phthalate. inchem.orgnih.gov

Cholesterol Esterases (CEases): Pancreatic CEases from mammalian sources have demonstrated the ability to hydrolyze a wide array of structurally diverse phthalate diesters to their corresponding monoesters. nih.govresearchgate.net The rate of this hydrolysis can be influenced by the structure and bulkiness of the phthalate's alkyl side chains. nih.govresearchgate.net

The efficiency of these enzymes ensures that parent phthalate diesters are rapidly converted to their monoester metabolites following absorption into the body. researchgate.net

Table 1: Key Enzymes in Phthalate Diester Hydrolysis

Enzyme ClassSpecific Enzyme ExampleBiological Source/LocationSubstrate Example
LipasesPancreatic LipasePancreas, IntestineDi(2-ethylhexyl) phthalate (DEHP)
EsterasesCholesterol Esterase (CEase)PancreasStructurally diverse phthalates (DEP, DBP, DEHP, etc.)
EsterasesCarboxylesteraseLiver, IntestineGeneral Phthalate Diesters
EsterasesSalivary EsteraseSalivaDi-n-butyl phthalate (DBP), DEHP

Subsequent Oxidative Metabolism of Phthalate Monoesters (e.g., this compound)

Following its formation, this compound, like other HMW phthalate monoesters, undergoes further Phase I metabolism. This second stage involves the oxidation of its aliphatic (1-ethylpentyl) side chain. e-apem.orgresearchgate.net This process is primarily mediated by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases concentrated in the liver. mdpi.commdpi.com

The oxidative metabolism of Mono(2-ethylhexyl) phthalate (MEHP), a close structural analog, provides a well-documented model for the likely fate of this compound. nih.gov The oxidation can occur at several positions on the alkyl chain, leading to a variety of secondary metabolites. Key oxidative reactions include:

Hydroxylation: The introduction of a hydroxyl (-OH) group onto the carbon backbone. For MEHP, this results in metabolites like mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP). nih.govresearchgate.net

Oxidation: The further oxidation of a hydroxylated metabolite to a ketone (=O). This converts MEHHP to mono(2-ethyl-5-oxohexyl) phthalate (MEOHP). nih.govresearchgate.net

Carboxylation: The oxidation can proceed further to form carboxylic acid (-COOH) groups, leading to metabolites such as mono(2-ethyl-5-carboxypentyl) phthalate (MECPP). researchgate.netepa.gov

These oxidative steps generate more polar and water-soluble compounds, which can then undergo Phase II conjugation (e.g., with glucuronic acid) to facilitate their elimination from the body, primarily through urine. e-apem.orgresearchgate.netresearchgate.net The presence of these oxidized metabolites in urine serves as a reliable biomarker for exposure to the parent phthalate diester. nih.gov

Table 2: General Metabolic Pathway of High Molecular Weight Phthalates (Illustrated with DEHP)

Metabolic PhaseReaction TypeParent CompoundKey Metabolite(s)Primary Enzymes
Phase I (Step 1)HydrolysisDi(2-ethylhexyl) phthalate (DEHP)Mono(2-ethylhexyl) phthalate (MEHP)Esterases, Lipases
Phase I (Step 2)HydroxylationMEHPMono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP)Cytochrome P450s
OxidationMEHHPMono(2-ethyl-5-oxohexyl) phthalate (MEOHP)Cytochrome P450s
CarboxylationMEHP/MEHHPMono(2-ethyl-5-carboxypentyl) phthalate (MECPP)Cytochrome P450s
Phase IIGlucuronidationMEHP and its oxidative metabolitesGlucuronide conjugatesUDP-glucuronyltransferase

Advanced Analytical Methodologies for Detection and Quantification of Mono 1 Ethylpentyl Phthalate

Chromatographic Techniques for Monoester Separation

Chromatography is an essential step for isolating Mono(1-ethylpentyl) Phthalate (B1215562) from other related phthalate metabolites and endogenous compounds present in biological and environmental samples. Both gas and liquid chromatography are employed, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, the analysis of polar and less volatile phthalate monoesters like Mono(1-ethylpentyl) Phthalate can be challenging and often requires a derivatization step to increase their volatility and thermal stability. mdpi.com This process, typically involving silylation agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar carboxylic acid group into a less polar trimethylsilyl (B98337) ester, making the analyte more amenable to GC separation. mdpi.com

The separation is commonly achieved on a nonpolar capillary column, such as a DB-5MS, with a programmed temperature ramp to ensure efficient elution of the analytes. mdpi.comnih.gov The mass spectrometer, operating in either full scan or selected ion monitoring (SIM) mode, provides definitive identification and quantification. mdpi.com While full scan mode is useful for identifying unknown compounds, SIM mode offers higher sensitivity and selectivity by monitoring specific ions characteristic of the target analyte. mdpi.com

Recent advancements have explored the direct analysis of phthalate monoesters by GC-MS without derivatization, which simplifies sample preparation and reduces the risk of contamination. nih.gov This approach requires careful optimization of injection parameters, such as temperature and pressure, to prevent thermal degradation of the analytes in the injector port. nih.gov

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), has become the preferred method for analyzing phthalate monoesters. researchgate.net This is largely because it can directly analyze these polar, non-volatile compounds in their native form, eliminating the need for derivatization. nih.gov

The separation is typically performed using reversed-phase chromatography, with C18 columns being the most common stationary phase. researchgate.net A gradient elution with a mobile phase consisting of an aqueous component (often containing a weak acid like acetic or formic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) is used to separate the various phthalate metabolites. nih.gov The use of ultra-high-performance liquid chromatography (UHPLC) can further enhance separation efficiency and reduce analysis time. oup.com

The coupling of HPLC to a mass spectrometer, especially a tandem mass spectrometer, provides high selectivity and sensitivity for the detection of this compound, even in complex matrices like urine, serum, and milk. oup.comnih.govnih.gov

Mass Spectrometry Approaches for Trace Level Detection

Mass spectrometry is indispensable for the trace-level detection and confirmation of this compound. Its ability to provide molecular weight and structural information with high specificity and sensitivity is unmatched.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry (MS/MS) is a key technique for achieving the low detection limits required for biomonitoring studies. epa.gov In MS/MS, a specific precursor ion (typically the deprotonated molecule [M-H]⁻ in negative ion mode) of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. chromatographyonline.com This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interferences, leading to enhanced selectivity and sensitivity. chromatographyonline.com

The selection of optimal precursor and product ion transitions is critical for method development. For phthalate monoesters, negative electrospray ionization (ESI) is commonly used as it provides a strong signal for the deprotonated molecule. nih.gov The development of MS/MS methods has enabled the simultaneous quantification of a wide range of phthalate metabolites in a single chromatographic run. nih.govnih.gov

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Monoethyl Phthalate (MEP)193121Negative ESI biotage.com
Monobutyl Phthalate (MBP)221121Negative ESI biotage.com
Monobenzyl Phthalate (MBzP)255121Negative ESI biotage.com
Mono(2-ethylhexyl) Phthalate (MEHP)277134Negative ESI biotage.com

Isotope Dilution Mass Spectrometry for Quantitative Accuracy

For the highest level of quantitative accuracy, isotope dilution mass spectrometry (IDMS) is the gold standard. oup.com This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte, in this case, this compound-d4. lgcstandards.com Because the labeled standard is chemically identical to the native analyte, it behaves similarly during sample preparation, extraction, and chromatographic analysis. nih.gov

Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the response of the native analyte to the labeled internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or matrix effects. epa.gov IDMS is widely used in biomonitoring studies to ensure the reliability of the reported concentrations of phthalate metabolites. oup.comnih.govoup.com

Sample Preparation and Matrix Effects in Diverse Research Matrices

The analysis of this compound in various matrices such as urine, blood, milk, and environmental samples presents a significant challenge due to the complexity of these matrices. oup.comnih.gov Effective sample preparation is crucial to remove interfering substances and concentrate the analyte of interest.

Commonly used sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netnih.gov LLE utilizes the differential solubility of the analyte in two immiscible liquids to separate it from the sample matrix. nih.gov SPE uses a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. oup.com SPE is often preferred due to its efficiency, higher enrichment factors, and reduced solvent consumption. oup.com For biological samples like urine, an enzymatic hydrolysis step using β-glucuronidase is often required to cleave the conjugated metabolites back to their free form before extraction. chromatographyonline.com

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a major concern in mass spectrometry-based methods. mdpi.com These effects can lead to inaccurate quantification if not properly addressed. researchgate.net The use of isotope-labeled internal standards in IDMS is the most effective way to compensate for matrix effects. nih.gov Additionally, careful optimization of chromatographic conditions to separate the analyte from interfering matrix components and the use of efficient sample cleanup procedures can help minimize these effects. nih.govub.edu

MatrixSample Preparation TechniqueKey Findings/ChallengesReference
Human UrineEnzymatic hydrolysis followed by SPEHigh concentrations of metabolites, requires deconjugation. nih.govchromatographyonline.com
Human SerumSPELower metabolite concentrations compared to urine. oup.comoup.com
Human MilkLiquid extraction and SPEComplex matrix requiring extensive cleanup. nih.gov
Vegetable OilLLE or GPCSignificant matrix effects from lipids. nih.govmdpi.com
WaterSPE or SPMEPotential for contamination from labware. researchgate.net

Solid-Phase Extraction (SPE) Techniques for Enrichment

Given that phthalate metabolites often exist at trace levels, a preconcentration step is essential for reliable quantification. mdpi.com Solid-phase extraction (SPE) is a widely adopted technique for extracting and concentrating these analytes from complex sample matrices. researchgate.netmdpi.com

The process typically involves several key steps:

Cartridge Selection : Reversed-phase sorbents are the standard choice due to the physicochemical properties of phthalates. mdpi.com Polymeric cartridges like Oasis HLB (hydrophilic-lipophilic balanced) or silica-based C18 cartridges are frequently used. mdpi.comoup.comacs.org For the analysis of multiple monoalkyl phthalate esters in porcine tissue, Oasis MAX (mixed-mode anion exchange) cartridges have been effectively used. acs.org

Conditioning : The SPE cartridge is prepared by sequentially passing solvents through it, commonly methanol (B129727) followed by an acidic buffer or purified water, to activate the sorbent. oup.comchromatographyonline.com

Sample Loading : The sample, often diluted and acidified (e.g., with formic acid or a phosphate (B84403) buffer to pH 2.0), is loaded onto the cartridge. oup.comchromatographyonline.com

Washing : To remove interfering substances from the matrix, the cartridge is washed with solutions such as water and a low-concentration organic solvent mix (e.g., 10% methanol in water). oup.com

Elution : The target analytes, including this compound, are eluted from the cartridge using a small volume of an organic solvent like acetonitrile or ethyl acetate. oup.comchromatographyonline.com

Automation of the SPE process can significantly improve the reproducibility of measurements by eliminating human variation and allows for higher sample throughput. oup.comnih.gov

Methodological Considerations for Biological (e.g., urine, plasma) and Environmental Samples

The nature of the sample matrix dictates the specific preparation protocol required before instrumental analysis.

Biological Samples : In humans, phthalate monoesters are often conjugated with glucuronic acid before excretion in urine. mdpi.com Therefore, a crucial step in analyzing urine samples is enzymatic deconjugation using β-glucuronidase to release the free monoesters for detection. acs.orgchromatographyonline.com This provides a measure of the total metabolite concentration. For liquid samples like plasma or serum, a protein precipitation step, for instance using acetonitrile, is necessary to remove proteins and other insoluble substances that can interfere with the analysis. oup.com

Environmental Samples : Environmental matrices such as water or soil can be highly complex. Sample preparation aims to concentrate the target analytes to detectable levels and remove matrix components that could cause signal suppression or enhancement in the mass spectrometer. mdpi.commdpi.com Techniques like SPE are fundamental in cleaning up these samples prior to analysis. mdpi.com The ubiquitous presence of phthalates in laboratory equipment and solvents presents a significant challenge, requiring strict quality control measures, such as the analysis of laboratory blanks, to avoid sample contamination. nih.govresearchgate.net

Method Validation and Performance Metrics in Analytical Research

To ensure the reliability of analytical data, methods for quantifying phthalate metabolites undergo rigorous validation. This process assesses several key performance parameters.

Determination of Limits of Detection (LODs) and Limits of Quantification (LOQs)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com For phthalate monoesters, modern analytical instruments like LC-MS/MS achieve very low detection limits, often in the nanogram per milliliter (ng/mL) or microgram per liter (µg/L) range. nih.govnih.govnih.gov

Below is a table summarizing LOD and LOQ values for several common phthalate monoesters from various studies, which are representative of the sensitivity expected for this compound analysis.

AnalyteMatrixMethodLOD (ng/mL)LOQ (ng/mL)Source
MEHPSerumLC-MS/MS0.240.73 nih.gov
MEHPUrineLC-MS/MS0.220.67 nih.gov
MBPUrineLC-MS/MS0.31.0 nih.gov
MEHPUrineLC-MS/MS0.31.0 nih.gov
MEHP-GC-MS0.029 ng0.087 ng frontiersin.org
MBP-GC-MS0.038 ng0.11 ng frontiersin.org
MEPUrineHPLC-MS-MS0.852.82 chromatographyonline.com

*Values reported in ng per 2 µL injection.

Assessment of Linearity, Precision, and Accuracy

Linearity : This parameter confirms that the instrumental response is proportional to the analyte concentration over a specific range. Calibration curves are generated using standard solutions at multiple concentration levels. A high correlation coefficient (r or r²), typically greater than 0.99, indicates good linearity. frontiersin.orgnih.govchromatographyonline.com

Precision : Precision measures the degree of agreement among repeated measurements of the same sample. It is usually expressed as the percent relative standard deviation (%RSD) or coefficient of variation (CV). frontiersin.org It is assessed under two conditions:

Intra-day precision (repeatability) : The analysis of replicate samples within the same day. nih.gov

Inter-day precision (reproducibility) : The analysis of replicate samples on different days. mdpi.comnih.gov For bioanalytical methods, a precision of ≤15% is generally considered acceptable. nih.gov

Accuracy : Accuracy reflects how close a measured value is to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix (e.g., control urine) and analyzed. The percent recovery is then calculated. Recoveries are typically expected to be within a range of 80-120%. oup.comchromatographyonline.com

The tables below provide representative data on the validation of analytical methods for phthalate monoesters.

Linearity of Analytical Methods for Phthalate Monoesters

AnalyteMethodLinear Range (ng/mL)Correlation Coefficient (r or r²)Source
MEHPHPLC-UV1000 - 30380>0.999 oup.com
MBPLC-MS/MS1 - 200>0.99 nih.gov
MEHPLC-MS/MS1 - 200>0.99 nih.gov
MEHPGC-MS0.087 - 100 (ng per injection)>0.9817 frontiersin.org
MBPLC-MS/MS5 - 2000>0.99 chromatographyonline.com

Precision and Accuracy of Analytical Methods for Phthalate Monoesters

AnalyteMatrixSpiked Level (ng/mL)Precision (%RSD/CV)Accuracy (% Recovery)Source
MEHPRat Plasma-0.7 - 12.7%-3.3 - 6.7% (Bias) mdpi.com
Multiple Phthalate MonoestersUrine-4.0 - 10.2% (Intra-day)- nih.gov
Multiple Phthalate MonoestersSerum--80 - 99% oup.comnih.gov
Multiple Phthalate MonoestersUrine3.91, 7.81, 15.630.07 - 10.20%81.84 - 125.32% chromatographyonline.com
MEHP--1.4 - 5.4% (Inter-day)- frontiersin.org

Biomonitoring and Exposure Assessment of Mono 1 Ethylpentyl Phthalate

Utility of Phthalate (B1215562) Monoesters as Biomarkers of Parent Phthalate Diester Exposure

The measurement of phthalate monoesters in biological samples, particularly urine, is the gold standard for assessing human exposure to the parent phthalate diesters. nih.govnih.gov Phthalate diesters are rapidly metabolized in the body to their corresponding monoesters. nih.govresearchgate.net These monoesters are then often further metabolized through oxidation and subsequently excreted in the urine, primarily as glucuronide conjugates. nih.govnih.govnih.gov

There are several key advantages to using monoester metabolites as biomarkers over measuring the parent compounds:

Reduced Contamination: Phthalate diesters are ubiquitous in the environment and in laboratory settings, leading to a high risk of sample contamination. cdc.gov Measuring the metabolites, which are formed within the body, minimizes the chance of external contamination affecting the results. cdc.gov

Biological Relevance: The concentration of metabolites in urine reflects the actual amount of the parent compound that has been absorbed and processed by the body. nih.gov

Non-invasive Sampling: Urine is easily and non-invasively collected, making it an ideal matrix for large-scale population studies. nih.govcdc.gov

For high-molecular-weight phthalates, the simple monoesters may represent only a small fraction of the total excreted metabolites. nih.govnih.gov Oxidative metabolites are often more abundant and can provide a more sensitive and accurate measure of exposure. nih.gov This principle would likely apply to Di(1-ethylpentyl) phthalate, the parent compound of Mono(1-ethylpentyl) Phthalate, suggesting that oxidative metabolites could be more sensitive biomarkers if they were identified and measured.

Methodological Frameworks for Population-Level Exposure Assessment Studies

Population-level exposure assessment for phthalates typically involves large-scale biomonitoring surveys. A prominent example is the National Health and Nutrition Examination Survey (NHANES) conducted by the U.S. Centers for Disease Control and Prevention (CDC). iiab.menih.gov These studies collect urine samples from a representative sample of the population and analyze them for a panel of phthalate metabolites.

The methodological framework for such studies generally includes:

Representative Sampling: Utilizing a complex, multi-stage probability sampling design to ensure the study population is representative of the broader population in terms of age, sex, race/ethnicity, and socioeconomic status.

Standardized Collection: Implementing rigorous protocols for the collection, processing, and storage of urine samples to maintain their integrity.

Advanced Analytical Techniques: Employing methods such as solid-phase extraction followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the sensitive and specific quantification of phthalate metabolites. cdc.govsgsaxys.com

Statistical Analysis: Using appropriate statistical methods to account for the complex survey design and to calculate descriptive statistics such as geometric means and percentile distributions of metabolite concentrations. These analyses are often adjusted for urinary creatinine (B1669602) to account for urine dilution. nih.gov

Wastewater-based epidemiology is another emerging tool that can complement individual biomonitoring by providing estimates of cumulative phthalate exposure at a community level.

Spatial and Temporal Trends in this compound Concentrations in Research Cohorts

Specific data on spatial and temporal trends for this compound are not available in the reviewed literature. However, studies of other phthalates have revealed distinct trends that are often linked to regulatory actions and changes in chemical use.

For example, in the United States, biomonitoring data from NHANES has shown a decrease in exposure to some phthalates, like those derived from di(2-ethylhexyl) phthalate (DEHP), over the last decade. nih.govnih.govnih.gov Conversely, exposures to replacement phthalates, such as di-isononyl phthalate (DiNP), have increased during the same period. nih.govnih.gov These trends highlight how market shifts and regulations can influence population exposure levels over time.

Spatial trends for other phthalates have also been observed, with potential differences in exposure levels based on geographic location, proximity to industrial sources, and lifestyle factors. Without specific studies on this compound, it is not possible to determine its particular trends.

Mechanistic Investigations into Biological Activity of Mono 1 Ethylpentyl Phthalate

Endocrine System Modulation Mechanisms (e.g., Peroxisome Proliferator-Activated Receptor Activation)

A primary mechanism through which phthalate (B1215562) monoesters exert their biological effects is by modulating the endocrine system. They are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with hormonal signaling. biorxiv.org A key pathway in this process is the activation of Peroxisome Proliferator-Activated Receptors (PPARs). nih.govnih.gov

PPARs are a group of nuclear receptors that play crucial roles in the regulation of lipid metabolism, inflammation, and cellular differentiation. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. Phthalate monoesters with longer alkyl chains, such as Mono-(2-ethylhexyl) phthalate (MEHP), a close analog of Mono(1-ethylpentyl) Phthalate, have been identified as potent activators of both PPARα and PPARγ. nih.govresearchgate.net

The activation of PPARs by phthalate monoesters follows a specific molecular mechanism:

Ligand Binding: The phthalate monoester enters the cell and binds to the ligand-binding domain of the PPAR.

Conformational Change: This binding induces a conformational change in the receptor.

Heterodimerization: The activated PPAR forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

DNA Binding: The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

Gene Transcription: This binding recruits co-activator proteins, leading to the transcription of genes involved in lipid metabolism and other cellular processes.

The activation of PPARα is particularly associated with the proliferation of peroxisomes in rodent livers and the induction of enzymes involved in fatty acid oxidation. mdpi.com The activation of PPARγ is linked to adipogenesis and insulin (B600854) sensitization. nih.gov Species-specific differences in PPAR activation have been noted, with rodent PPARs often showing greater sensitivity to phthalate monoesters than their human counterparts. nih.gov

Activation of PPARs by Phthalate Monoesters
Phthalate MonoesterPPAR IsoformEffectModel System
Mono-(2-ethylhexyl) phthalate (MEHP)PPARαActivationRodent and Human Cell Lines
Mono-(2-ethylhexyl) phthalate (MEHP)PPARγActivationRodent and Human Cell Lines
Monobenzyl phthalate (MBzP)PPARαActivationCOS Cells
Monobenzyl phthalate (MBzP)PPARγActivationCOS Cells

Oxidative Stress Induction and Related Biological Pathways

Exposure to phthalate monoesters has been linked to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov This can lead to cellular damage and has been implicated in a variety of adverse health outcomes.

The mechanisms by which phthalate monoesters induce oxidative stress involve several interconnected pathways:

Increased ROS Generation: Phthalate monoesters can stimulate the production of ROS, such as superoxide (B77818) anions and hydrogen peroxide, within the cell. This can occur through various mechanisms, including the disruption of mitochondrial electron transport and the activation of ROS-producing enzymes like NADPH oxidase. nih.gov In placental cells, MEHP has been shown to increase ROS generation. nih.gov

Depletion of Antioxidant Defenses: These compounds can also deplete the cell's natural antioxidant reserves. This includes reducing the levels of glutathione (B108866) (GSH), a key intracellular antioxidant, and decreasing the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.gov

Mitochondrial Dysfunction: Mitochondria are a primary source of cellular ROS. Phthalate monoesters can impair mitochondrial function, leading to increased electron leakage and subsequent ROS production. MEHP has been shown to disrupt mitochondrial homeostasis in trophoblast cells. mdpi.com

Activation of Stress-Response Pathways: The increase in ROS can activate cellular stress-response pathways, such as the Nrf2 pathway. While Nrf2 is a protective pathway that upregulates antioxidant genes, its chronic activation can be indicative of persistent oxidative stress.

The resulting oxidative damage can affect various cellular components, including lipids (lipid peroxidation), proteins, and DNA, potentially leading to cellular dysfunction and apoptosis. nih.gov

Interference with Metabolic Homeostasis (e.g., Lipid Biogenesis, Amino Acid Metabolism Pathways)

Phthalate monoesters can significantly interfere with metabolic homeostasis, particularly in the realms of lipid and amino acid metabolism. zgggws.com These disruptions are often linked to their ability to activate PPARs, but other mechanisms may also be involved.

Interference with Lipid Biogenesis and Metabolism:

Cholesterol Metabolism: Studies on MEHP have shown that it can interfere with cholesterol metabolism in hepatocytes. nih.gov This can involve alterations in the expression of key regulatory proteins such as sterol regulatory element-binding protein 2 (SREBP-2) and HMG-CoA reductase. nih.gov Animal studies have also demonstrated that dietary administration of the parent phthalate, DEHP, can inhibit cholesterologenesis and lower blood lipid levels. nih.gov

Fatty Acid Metabolism: Phthalate monoesters can influence both fatty acid synthesis and oxidation. zgggws.com The activation of PPARα, for instance, leads to an increase in the expression of genes involved in fatty acid β-oxidation. biorxiv.org Conversely, some studies suggest that MEHP can lead to an accumulation of fatty acids by inhibiting their degradation.

Adipogenesis: Through the activation of PPARγ, phthalate monoesters like MEHP can promote the differentiation of pre-adipocytes into mature fat cells, a process known as adipogenesis. nih.gov This highlights a potential role for these compounds in modulating lipid storage.

Disruption of Amino Acid Metabolism Pathways:

Research has indicated that phthalate exposure can disrupt various amino acid metabolism pathways. researchgate.net Studies in aquatic organisms have shown that exposure to phthalate pollutants can lead to perturbations in:

Aminoacyl-tRNA Biosynthesis: This pathway is essential for protein synthesis, and its disruption can have widespread effects on cellular function. researchgate.net

Arginine Biosynthesis: Arginine is a crucial amino acid involved in numerous physiological processes, including the synthesis of nitric oxide and creatine.

Glutathione Metabolism: As mentioned previously, phthalate monoesters can deplete glutathione levels, thereby impairing the cell's antioxidant capacity. mdpi.com

These alterations in metabolic pathways underscore the broad impact that phthalate monoesters can have on cellular function, extending beyond their well-documented endocrine-disrupting effects.

Application of In Vitro and In Vivo Model Systems in Mechanistic Research

The elucidation of the biological mechanisms of this compound and related compounds has been heavily reliant on the use of various experimental models. Both in vitro and in vivo systems have provided crucial insights into the molecular and cellular effects of these substances. zgggws.com

In Vitro Model Systems:

In vitro models, primarily cultured cells, offer a controlled environment to study specific cellular responses to phthalate exposure. Commonly used cell lines include:

Hepatocyte-derived cell lines (e.g., HepG2): These are used to investigate effects on liver metabolism, including lipid and cholesterol homeostasis. nih.gov

Adipocyte-derived cell lines (e.g., 3T3-L1): These are instrumental in studying the effects on adipogenesis and fat metabolism. nih.gov

Placental cell lines (e.g., HTR-8/SVneo): These models are used to assess developmental toxicity and the induction of oxidative stress in the placenta. nih.gov

Gonadal cell lines (e.g., Leydig and granulosa cells): These are critical for understanding the reproductive toxicity of phthalates. mdpi.com

Pancreatic beta cells (e.g., INS-1): These are employed to study the potential diabetogenic effects of phthalates.

Common In Vitro Models in Phthalate Research
Cell LineOrgan/Tissue of OriginPrimary Research Application
HepG2LiverHepatotoxicity, Lipid Metabolism
3T3-L1Adipose TissueAdipogenesis, PPARγ Activation
HTR-8/SVneoPlacentaDevelopmental Toxicity, Oxidative Stress
Leydig CellsTestisMale Reproductive Toxicity
Granulosa CellsOvaryFemale Reproductive Toxicity
INS-1PancreasPancreatic Beta Cell Function

In Vivo Model Systems:

In vivo models, predominantly rodents such as rats and mice, allow for the study of the systemic effects of phthalate exposure and the complex interactions between different organ systems. These models have been essential for:

Investigating the effects on liver, including peroxisome proliferation and hepatocarcinogenesis. mdpi.com

Studying reproductive and developmental toxicity, such as testicular dysgenesis syndrome.

Assessing the impact on metabolic parameters, including blood lipid levels and insulin resistance.

Understanding the pharmacokinetics of phthalate absorption, distribution, metabolism, and excretion.

The use of both in vitro and in vivo models provides a comprehensive approach to understanding the mechanistic underpinnings of the biological activity of this compound and other phthalate monoesters.

Q & A

Q. What experimental models are suitable for studying metabolic pathways of this compound?

  • Methodological Answer : Rodent models (rats/mice) are standard for hydrolysis and oxidation pathway studies. In vitro hepatocyte cultures or microsomal assays can identify cytochrome P450 isoforms involved in oxidative metabolism. Track intermediates like MEHHP and MEOHP using stable isotope labeling to confirm pathway specificity .

Advanced Research Questions

Q. How can systematic reviews address heterogeneity in phthalate toxicity data?

  • Methodological Answer : Apply the PECO framework (Population, Exposure, Comparator, Outcome) to standardize inclusion criteria. Use narrative synthesis or meta-analysis for cross-study comparisons, with subgroup analyses (e.g., species, exposure duration) to resolve heterogeneity. Confidence ratings (e.g., "Robust" vs. "Indeterminate") should distinguish high- vs. low-quality evidence .

Q. What strategies reconcile contradictions in endocrine-disruption findings across experimental models?

  • Methodological Answer : Conduct pharmacokinetic modeling to adjust for interspecies metabolic differences (e.g., faster glucuronidation in humans vs. rodents). Validate in vitro results using human placental or adrenal cell lines, and compare with epidemiological data on urinary metabolites (e.g., MECPP) .

Q. How should researchers prioritize data gaps in cumulative risk assessments for phthalates?

  • Methodological Answer : Focus on co-exposure scenarios (e.g., DEHP and this compound) using factorial experimental designs. Integrate market data on phthalate use patterns and biomonitoring datasets (e.g., NHANES) to identify high-risk populations. Prioritize endpoints with mechanistic plausibility, such as PPARα activation or steroidogenesis inhibition .

Q. What computational models improve in vitro-to-in vivo extrapolation (IVIVE) for toxicity predictions?

  • Methodological Answer : Physiologically based pharmacokinetic (PBPK) models parameterized with human hepatic clearance rates and partition coefficients can bridge in vitro toxicity data (e.g., EC50 values) to human exposure thresholds. Incorporate oxidative metabolite kinetics (e.g., MEOHP formation) to refine risk estimates .

Methodological Tables

Q. Table 1. Key Metabolites of DEHP and Analytical Challenges

MetaboliteAbbreviationDetection MethodKey Challenge
Mono(2-ethylhexyl) phthalateMEHPLC-MS/MSMatrix interference in lipid-rich samples
Mono(2-ethyl-5-hydroxyhexyl) phthalateMEHHPGC-MS (derivatized)Isomer separation
Mono(2-ethyl-5-oxohexyl) phthalateMEOHPLC-MS/MSShort half-life in urine

Q. Table 2. Confidence Rating Criteria for Evidence Synthesis

RatingCriteria
RobustConsistent results across ≥3 species, dose-response established
ModerateSupport from 2 species or 1 species + mechanistic data
SlightLimited to 1 species with high risk of bias

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